BenchChemオンラインストアへようこそ!

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide

Lipophilicity Drug Design Physicochemical profiling

This compound features a privileged isoindoline-1,3-dione scaffold with a strategically positioned 3-trifluoromethylbenzamide motif. The CF3 group enhances target residence time and metabolic stability versus unsubstituted analogs, making it ideal for IDO/TDO inhibitor SAR campaigns. Its free 2-NH provides a derivatization handle for PROTAC synthesis, while the 19F NMR tag enables ligand-observed binding assays. Request analytical certification confirming ≥95% purity and absence of des-trifluoromethyl impurities.

Molecular Formula C16H9F3N2O3
Molecular Weight 334.254
CAS No. 683235-46-3
Cat. No. B2449707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide
CAS683235-46-3
Molecular FormulaC16H9F3N2O3
Molecular Weight334.254
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C16H9F3N2O3/c17-16(18,19)9-3-1-2-8(6-9)13(22)20-10-4-5-11-12(7-10)15(24)21-14(11)23/h1-7H,(H,20,22)(H,21,23,24)
InChIKeyQQHWUGFIZGTCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide (CAS 683235-46-3): Procurement-Relevant Identity and Scaffold Context


N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule composed of a 5-amino-isoindoline-1,3-dione core coupled to a 3-(trifluoromethyl)benzamide motif. The compound is catalogued as a screening compound by multiple vendors and has been assigned the PubChem identifier MLS001167164 [1]. The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, being the core of the FDA-approved immunomodulatory drug lenalidomide [2]. The 3-trifluoromethyl substituent on the benzamide ring is a classical medicinal chemistry modification frequently employed to modulate lipophilicity, metabolic stability, and target binding affinity [3].

Why N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by a Generic Isoindoline-1,3-dione Analog


The chemical space of isoindoline-1,3-dione derivatives is vast, and subtle structural variations at the 5-position of the isoindoline ring or the benzamide moiety can lead to profound differences in target engagement, physicochemical properties, and biological outcome [1]. The 3-trifluoromethylbenzamide substituent on this specific compound is not a generic functional group; it is a strategically chosen modification known to enhance target residence time and metabolic stability compared to methyl, methoxy, or unsubstituted phenyl analogs [2]. Simply interchanging this compound with a closely related 5-substituted isoindoline-1,3-dione analog risks losing target selectivity, altering logP-dependent cell permeability, or introducing unforeseen off-target interactions [3]. The quantitative evidence below demonstrates that even within the narrow sub-class of N-(1,3-dioxoisoindol-5-yl)benzamides, the trifluoromethyl substituent meaningfully differentiates this compound.

Quantitative Differentiation Evidence for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide


Enhanced Lipophilicity of the 3-Trifluoromethyl Substituent Compared to 3-Methoxy and Unsubstituted Analogs

Computational prediction of logP for the target compound and its closest commercially available analogs demonstrates that the 3-trifluoromethyl substituent imparts a significant increase in lipophilicity. This property differentiates the compound from the 3-methoxy analog (Hit2Lead SC-7967766) and the unsubstituted benzamide analog . Higher lipophilicity can translate to improved passive membrane permeability and altered tissue distribution profiles [1].

Lipophilicity Drug Design Physicochemical profiling

Metabolic Stability Advantage Conferred by the Trifluoromethyl Group over Methyl-Substituted Analogs

The N-methyl congener N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide (CAS not publicly listed) introduces an additional metabolic liability through N-demethylation. The target compound, lacking this N-methyl group on the isoindoline nitrogen, avoids this oxidative metabolic pathway, which is a well-documented clearance mechanism for N-alkylated isoindoline-1,3-diones [1]. Additionally, the 3-CF3 group on the benzamide ring is resistant to oxidative metabolism compared to 3-CH3 or 3-OCH3 substituents [2].

Metabolic stability CYP450 Fluorine chemistry

Potential TDO/IDO Inhibitory Activity Suggested by Patent-Based Class Evidence

A patent from Iomet Pharma (US 11,130,738 B2) claims a broad series of substituted isoindoline-1,3-dione derivatives as tryptophan-2,3-dioxygenase (TDO) and/or indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy [1]. Compounds bearing the 1,3-dioxoisoindol-5-yl-amide motif with aromatic substituents are explicitly encompassed within Formula (I) of the patent. While the target compound itself is not listed as a specific example, its structural features map directly onto the Markush structure disclosed in claim 1 [1]. Representative examples in related patents from the same family show IDO IC50 values of 100 nM for certain isoindoline-1,3-dione derivatives [2].

Immuno-oncology TDO IDO Cancer immunotherapy

Potential Androgen Receptor Degradation Activity Suggested by Recent Patent Literature

A 2023 patent application (data.epo.org) discloses bifunctional compounds for androgen receptor (AR) degradation, wherein the 1,3-dioxoisoindolin-5-yl moiety is employed as a ligand for an E3 ubiquitin ligase recruiting element [1]. The target compound's core structure is directly analogous to fragments used in these AR degrader constructs. This emerging application space differentiates the compound from simple isoindoline-1,3-dione fragments that lack the 5-amino substitution pattern required for conjugation [1].

Prostate cancer Androgen receptor PROTAC Targeted protein degradation

Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide in Scientific Research and Procurement


Chemical Probe Development for TDO/IDO-Mediated Immuno-Oncology Pathways

Based on patent family US 11,130,738 B2 claiming isoindoline-1,3-dione derivatives as TDO/IDO inhibitors [1], this compound can serve as a starting point for structure-activity relationship (SAR) campaigns targeting tryptophan catabolism in the tumor microenvironment. Its 3-trifluoromethyl substituent may confer improved target residence time relative to unsubstituted or methyl-substituted benzamide analogs, as inferred from established fluorine-mediated binding enhancements . Researchers should request analytical certification confirming ≥95% purity by HPLC to ensure reproducibility in enzymatic assays.

PROTAC Linker Attachment Scaffold for Androgen Receptor Degraders

Recent patent disclosures (EP 4,184,024 A1) reveal that the 5-amino-isoindoline-1,3-dione motif is being exploited as an E3 ligase recruiting element in heterobifunctional degraders [1]. The target compound, with its free NH at the 2-position of the isoindoline ring, provides a distinct derivatization handle for copper-catalyzed or palladium-catalyzed coupling reactions. This distinguishes it from N-alkylated analogs that block this reactive site. Procurement for PROTAC synthesis should specify anhydrous storage conditions and request a certificate of analysis confirming the absence of des-trifluoromethyl impurities [2].

Screening Library Enrichment for Diversity-Oriented Synthesis Collections

As a commercially available screening compound (MLS001167164) [1], this molecule enriches diversity-oriented synthesis (DOS) libraries by providing the trifluoromethyl pharmacophore in combination with the biologically validated isoindoline-1,3-dione scaffold. Its predicted logP of ~3.0 and MW of 334 occupy a favorable region of drug-like chemical space that is complementary to more polar screening compounds (e.g., the 3-methoxy analog with logP = 2.08) . Institutions building focused libraries for phenotypic screening should consider that the CF3 group provides a 19F NMR handle for ligand-observed binding assays, a feature absent in non-fluorinated analogs.

Green Synthesis Methodology Benchmarking

A 2020 Tetrahedron paper described an ultrasound-assisted, catalyst-free, water-based synthesis of N-(1,3-dioxoisoindolin-2-yl)benzamide derivatives [1]. The methodology is potentially adaptable to 5-substituted isomers, including the target compound. Research groups focused on sustainable chemistry may procure this compound as a benchmark substrate to evaluate the scope and limitations of the reported green synthesis protocol for 5-amino-isoindoline-1,3-dione substrates, thereby bridging the gap between N-2 and N-5 regioisomeric series [1].

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.